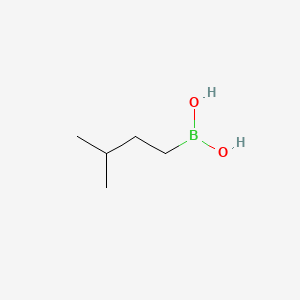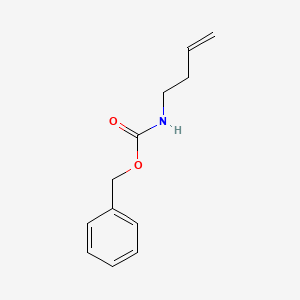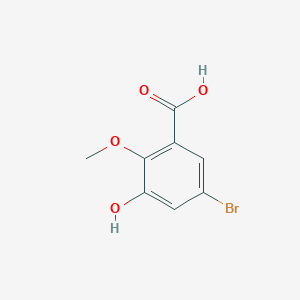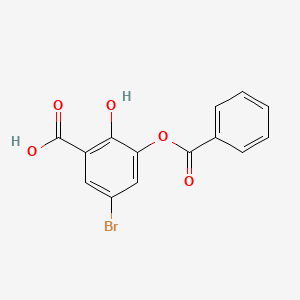
イソペンチルボロン酸
概要
説明
Isopentylboronic acid is a boron-containing organic compound with the chemical formula C5H13BO2. It is widely used in organic synthesis, particularly in the catalysis of cross-coupling reactions such as the Suzuki reaction. This compound is known for its ability to react with aryl halides to form alkylboronic esters and metal salts .
科学的研究の応用
Isopentylboronic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
Isopentylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of isopentylboronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, isopentylboronic acid can form reversible covalent complexes with diols and other Lewis bases, making it useful in sensing applications and molecular recognition .
Cellular Effects
Isopentylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in these pathways. For example, its interaction with serine proteases can lead to altered proteolytic activity, impacting processes such as cell migration, apoptosis, and inflammation. Furthermore, isopentylboronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of isopentylboronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound acts as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The boronic acid group of isopentylboronic acid interacts with the hydroxyl groups of serine residues in the active site, forming a stable tetrahedral intermediate. This interaction inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes. Additionally, isopentylboronic acid can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopentylboronic acid can change over time due to its stability and degradation. Isopentylboronic acid is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies have shown that isopentylboronic acid can have sustained effects on cellular function, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of isopentylboronic acid in animal models vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, isopentylboronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
Isopentylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, isopentylboronic acid can affect the mevalonate pathway, which is essential for the synthesis of isoprenoids and cholesterol. By inhibiting key enzymes in these pathways, isopentylboronic acid can modulate metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, isopentylboronic acid is transported and distributed through specific transporters and binding proteins. It can interact with boron transporters, which facilitate its uptake and distribution within the cell. The localization and accumulation of isopentylboronic acid can be influenced by these transporters, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
Isopentylboronic acid exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, isopentylboronic acid can be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Isopentylboronic acid can be synthesized through various methods. One common approach involves the reaction of isopentyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, isopentylboronic acid is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Isopentylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopentylboronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of alkylboronic esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki cross-coupling reactions.
Major Products: The major products formed from these reactions include alkylboronic esters, alkyl halides, and various boronic acid derivatives .
作用機序
The mechanism by which isopentylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki cross-coupling reactions, it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of an alkylboronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the final product .
類似化合物との比較
Isopentylboronic acid can be compared with other boronic acids such as phenylboronic acid and methylboronic acid. While all these compounds are used in cross-coupling reactions, isopentylboronic acid is unique due to its specific reactivity and the types of products it forms. Similar compounds include:
Phenylboronic acid: Used in similar reactions but with different reactivity profiles.
Methylboronic acid: Another boronic acid with distinct properties and applications.
特性
IUPAC Name |
3-methylbutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMWVBMFEDQYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567680 | |
| Record name | (3-Methylbutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98139-72-1 | |
| Record name | (3-Methylbutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)












![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
